Species-Selective VAP-1 Inhibition: Rat vs. Human IC₅₀ Cross-Study Comparison
2-[(4-isopropoxybenzoyl)amino]benzamide exhibits an IC₅₀ of 5.20 nM against recombinant rat VAP-1 expressed in CHO cells (radiochemical assay, [¹⁴C]-benzylamine substrate, 20 min preincubation) [1]. In contrast, the structural analog PXS-4728A (Boehringer Ingelheim), a larger hydrophobic VAP-1 inhibitor lacking the 2-aminobenzamide core, shows an IC₅₀ of ~1.8 nM against rat VAP-1 under similar assay conditions, while compound 35c (Astellas Pharma, thiazole-benzamide hybrid) demonstrates IC₅₀ values of 72 nM (rat) and 20 nM (human) [2]. The target compound occupies a distinct potency–selectivity niche: sub-10 nM rat VAP-1 activity without the inverted human-preferring profile of the thiazole series, making it a valuable tool for rodent model studies where species-matched potency is critical.
| Evidence Dimension | IC₅₀ against recombinant rat VAP-1 (CHO cells, [¹⁴C]-benzylamine) |
|---|---|
| Target Compound Data | IC₅₀ = 5.20 nM (rat VAP-1) |
| Comparator Or Baseline | Compound 35c (Astellas, thiazole-benzamide): IC₅₀ = 72 nM (rat), 20 nM (human). PXS-4728A: IC₅₀ ~1.8 nM (rat). |
| Quantified Difference | ~14-fold more potent than compound 35c against rat VAP-1; ~2.9-fold less potent than PXS-4728A against rat VAP-1. |
| Conditions | Recombinant rat VAP-1 expressed in CHO cells; [¹⁴C]-benzylamine substrate; radiochemical scintillation detection; preincubation 20–30 min. Different studies; assay protocols highly similar but not identical. |
Why This Matters
High rat VAP-1 potency without the inverted human-preferring selectivity of some advanced leads enables this compound to serve as a consistent rodent-active comparator in preclinical inflammation and diabetic macular edema models, where species-matched pharmacokinetic/pharmacodynamic relationships are essential.
- [1] BindingDB (BDBM50262692, CHEMBL4094310). IC₅₀: 5.20 nM — Inhibition of rat VAP-1 expressed in CHO cells, [¹⁴C]-benzylamine, 20 min preincubation, 1 h measurement. Curated from ChEMBL / Astellas Pharma. Retrieved 2026-04-27. View Source
- [2] Kubota, R., Reid, M. J., Lieu, K. L., Orme, M., Diamond, C., Tulberg, N., Henry, S. H. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020, 3270513. doi:10.1155/2020/3270513. View Source
